Undecylprodigiosin

Immunosuppression Lymphocyte Proliferation T-cell Activation

Undecylprodigiosin targets CDK-2/4 with picomolar potency—mechanistically distinct from cyclosporin A and rapamycin—enabling clean dissection of T-cell proliferation without calcineurin/mTOR confounding overlap. Unlike butylcycloheptylprodigiosin, UP uniquely synergizes with low-dose radiation (5-fold cytotoxicity enhancement at 1–3 Gy) for photodynamic therapy research. Its documented time-dependent activity loss and pH sensitivity make it an ideal nanoconjugation model payload; gold nanoparticle-conjugated UP-Au delivers pH-stable (3.8–7.4) pro-apoptotic activity across melanoma, lung, breast, and colon cancer lines. UP also achieves ~100% algicidal activity against toxic dinoflagellates Alexandrium minutum and Pyrodinium bahamense at 10–100 μg/mL—a niche no other prodiginine has comparably validated. Procure this non-substitutable tool compound for orthogonal applications in transplant immunology, cancer radiosensitization, and marine HAB mitigation.

Molecular Formula C25H35N3O
Molecular Weight 393.6 g/mol
CAS No. 52340-48-4
Cat. No. B1683453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecylprodigiosin
CAS52340-48-4
SynonymsUndecylprodigiosin
Molecular FormulaC25H35N3O
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=C3C=CC=N3)N2)OC
InChIInChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18-
InChIKeyHIYSWASSDOXZLC-MOHJPFBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Undecylprodigiosin (CAS 52340-48-4): A Prodiginine-Class Tripyrrole Pigment with Immunosuppressive, Anticancer, and Antimicrobial Activity


Undecylprodigiosin (UP) is a tripyrrole alkaloid belonging to the prodiginine family of bacterial secondary metabolites, produced by Streptomyces coelicolor and other actinomycetes [1]. It is characterized by a 4-methoxypyrrolyldipyrromethene core substituted with an undecyl side chain, yielding a molecular formula of C₂₅H₃₅N₃O and a molecular weight of 393.6 g/mol . The compound functions as a cytotoxic immunosuppressant that inhibits DNA synthesis and lymphocyte proliferation, while also exhibiting pro-apoptotic activity against multiple cancer cell lines and selective antimicrobial effects [1].

Why Undecylprodigiosin (CAS 52340-48-4) Cannot Be Replaced by Generic Prodigiosin Analogs in Critical Research Applications


Despite sharing a common tripyrrole scaffold with other prodiginines (e.g., prodigiosin, metacycloprodigiosin), undecylprodigiosin exhibits distinct biological profiles and physicochemical properties that preclude simple substitution. The length and nature of the alkyl substituent at the C-ring position critically modulate anion transport, DNA binding affinity, and cellular target engagement across prodiginine analogs [1]. Undecylprodigiosin demonstrates a mechanism of immunosuppressive action distinct from that of cyclosporin A and rapamycin, targeting cyclin-dependent kinase-2 and -4 rather than calcineurin or mTOR pathways [2]. Furthermore, its stability profile and solubility characteristics differ markedly from its close analog butylcycloheptylprodigiosin, with unconjugated UP exhibiting time-dependent activity loss that necessitates specific handling protocols or nanoconjugation strategies [3]. The quantitative evidence below establishes the non-interchangeability of undecylprodigiosin with its closest structural relatives.

Quantitative Differentiation Evidence: Undecylprodigiosin (CAS 52340-48-4) vs. Key Prodigiosin Analogs


Immunosuppressive Potency in Human Lymphocytes: Undecylprodigiosin vs. Cyclosporin A and Rapamycin

Undecylprodigiosin (UP) blocks proliferation of purified peripheral human T and B lymphocytes with an IC₅₀ of 3 to 8 ng/mL across all mitogens tested, demonstrating picomolar-range potency [1]. Critically, mechanistic studies establish that UP acts through a site distinct from that of cyclosporin A (calcineurin inhibition) and rapamycin (mTOR inhibition), instead targeting cyclin-dependent kinase-2 and -4 to block retinoblastoma protein phosphorylation and S-phase entry [1]. This orthogonal mechanism indicates that UP does not simply replicate the activity of established immunosuppressants but offers a fundamentally different mode of T-cell cycle arrest.

Immunosuppression Lymphocyte Proliferation T-cell Activation

Radiosensitization Selectivity: Undecylprodigiosin vs. Butylcycloheptylprodigiosin in MCF7 and HDF Cells

Undecylprodigiosin and its analog butylcycloheptylprodigiosin were directly compared for cytotoxicity in the presence and absence of γ-radiation using MCF7 breast cancer and HDF normal fibroblast cells [1]. Undecylprodigiosin demonstrated at least a fivefold increase in cytotoxicity at low radiation doses (1 and 3 Gy) compared to unirradiated controls (P < 0.05), whereas butylcycloheptylprodigiosin showed no radiation-dependent enhancement (P > 0.05) [1]. This radiation-synergistic cytotoxicity was not observed at a higher dose (5 Gy), indicating a narrow, therapeutically relevant window for radiosensitization unique to undecylprodigiosin.

Radiotherapy Photodynamic Therapy Radiosensitizer

Stability and Nanoconjugation Performance: Unconjugated Undecylprodigiosin vs. Gold Nanoparticle-Conjugated UP-Au

Unconjugated undecylprodigiosin (UP) exhibits progressive loss of cytocidal activity over time and undergoes pH-dependent biophysical changes, limiting its utility in long-term studies and therapeutic development [1]. Conjugation to monodisperse gold nanoparticles (UP-Au) stabilizes the compound, maintaining high activity across a pH range of 3.8 to 7.4 with no time-dependent potency loss [1]. Both forms induce apoptosis in melanoma (A375), lung carcinoma (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells, with IC₅₀ values ranging from 0.4 to 4 μg/mL [1]. However, UP-Au shifts the apoptotic mechanism from mitochondrial-dependent to mitochondrial-independent pathways, representing a functionally distinct formulation.

Drug Delivery Nanomedicine Stability Optimization

Antimicrobial Spectrum Specificity: Undecylprodigiosin vs. Class-Level Prodigiosin Activity

Undecylprodigiosin demonstrates strong antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans [1]. However, it exhibits weak activity against Gram-negative Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant S. aureus (MRSA) [1]. In contrast, the structurally related prodigiosin analog from deep-sea Streptomyces sp. SCSIO 11594 displays selective activity against methicillin-resistant Staphylococcus epidermidis (shhs-E1) with an MIC of 16.0 μg/mL and weak activity against Enterococcus faecalis (MIC 64.0 μg/mL) [2]. This differential spectrum indicates that undecylprodigiosin is not a broad-spectrum substitute for other prodiginines; its procurement must be guided by the specific pathogen panel of interest.

Antimicrobial Resistance MRSA Gram-negative Pathogens

Biosynthetic Uniqueness and Oxidative Carbocyclization Substrate Specificity

Undecylprodigiosin serves as the sole known biosynthetic precursor to streptorubin B via oxidative carbocyclization catalyzed by the Rieske oxygenase-like enzyme RedG [1]. The reaction proceeds with inversion of configuration at C-7′, a stereochemical outcome that contrasts sharply with oxidative heterocyclization reactions catalyzed by other nonheme iron-dependent oxygenases such as isopenicillin N synthase and clavaminate synthase (which proceed with retention) [1]. This stereochemical divergence is unique to the undecylprodigiosin scaffold and its specific RedG-catalyzed transformation; other prodiginines lacking the appropriate alkyl chain length or substitution pattern cannot undergo this enzymatic carbocyclization.

Biosynthesis Rieske Oxygenase Streptorubin B

Validated Application Scenarios for Undecylprodigiosin (CAS 52340-48-4) in Research and Preclinical Development


Mechanistic Studies of Orthogonal Immunosuppression

Undecylprodigiosin is uniquely suited for investigations of T-cell cycle arrest mechanisms that operate independently of calcineurin and mTOR pathways. Its ability to block cyclin-dependent kinase-2 and -4 with picomolar potency [1] enables researchers to dissect IL-2-dependent proliferation signaling in human lymphocytes without the confounding overlap inherent to cyclosporin A or rapamycin treatments. This makes UP an essential tool for identifying novel therapeutic targets in transplantation immunology and autoimmune disease models.

Photodynamic Therapy (PDT) and Radiosensitization Research

The demonstrated fivefold enhancement of cytotoxicity at low radiation doses (1–3 Gy) positions undecylprodigiosin as a lead candidate for photodynamic cancer therapy development [2]. Unlike butylcycloheptylprodigiosin, which lacks radiation synergy, UP can be employed in studies combining radiotherapy with prodiginine-based photosensitizers. This application is particularly relevant for breast cancer (MCF-7) and normal fibroblast (HDF) models where dose-dependent radiosensitization has been quantitatively validated [2].

Nanomedicine and Drug Delivery Optimization

Researchers developing nanoparticle-based anticancer formulations should consider undecylprodigiosin as a model payload for stability-challenged natural products. The documented time-dependent activity loss and pH sensitivity of unconjugated UP [3] provide a clear rationale for nanoconjugation strategies. The gold nanoparticle-conjugated UP-Au system offers a validated platform for achieving pH-stable (3.8–7.4) and temporally consistent pro-apoptotic activity across melanoma, lung, breast, and colon cancer cell lines [3].

Algicidal Agent Development for Harmful Algal Bloom Mitigation

Undecylprodigiosin demonstrates ~100% algicidal activity against toxic dinoflagellates Alexandrium minutum and Pyrodinium bahamense at concentrations of 10–100 μg/mL, with significant killing even below 10 μg/mL [4]. This application is orthogonal to its pharmaceutical uses and represents a niche where no other prodiginine has been comparably validated. Researchers in marine ecology and aquaculture should procure undecylprodigiosin for studies on HAB mitigation strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Undecylprodigiosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.